Boc-Lys(Boc)-Ome
CAS No.:
Cat. No.: VC18538005
Molecular Formula: C17H32N2O6
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H32N2O6 |
---|---|
Molecular Weight | 360.4 g/mol |
IUPAC Name | methyl 2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
Standard InChI | InChI=1S/C17H32N2O6/c1-16(2,3)24-14(21)18-11-9-8-10-12(13(20)23-7)19-15(22)25-17(4,5)6/h12H,8-11H2,1-7H3,(H,18,21)(H,19,22) |
Standard InChI Key | WLPJOHSPBBUIQG-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OC(C)(C)C |
Introduction
Structural and Functional Characteristics of Boc-Lys(Boc)-OMe
Boc-Lys(Boc)-OMe (CAS 2483-48-9) is a derivative of the amino acid lysine, chemically modified to prevent unwanted side reactions during peptide synthesis. Its structure includes:
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α-Amino group: Protected by a Boc group.
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ε-Amino group: Similarly shielded by a Boc group.
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Carboxyl group: Converted to a methyl ester (OMe) to block reactivity .
The molecular formula is C17H32N2O6, with a molecular weight of 360.4 g/mol . The Boc groups are acid-labile, enabling selective removal under mild acidic conditions (e.g., trifluoroacetic acid, TFA), while the methyl ester is typically cleaved via alkaline hydrolysis or enzymatic methods .
Synthesis Methodologies
Buffer-Mediated Selective Protection
A modern approach (CN112694420A) utilizes a sodium carbonate/bicarbonate buffer (pH 9–11) to selectively deprotonate the α-amino group of lysine methyl ester hydrochloride. Subsequent reaction with Boc anhydride yields Boc-Lys-OMe with high selectivity, bypassing copper usage . Key parameters include:
Parameter | Optimal Range |
---|---|
Na2CO3 concentration | 0.01–0.03 mol/L |
NaHCO3 concentration | 0.7–0.9 mol/L |
Boc anhydride ratio | 1.0–1.1:1 (relative to lysine) |
This method achieves >90% yield and reduces environmental hazards .
Boron Trifluoride-Assisted Synthesis
CN105646286A introduces boron trifluoride (BF3) as a chelating agent to protect lysine’s α-amino and carboxyl groups. After ε-Boc protection, the BF3 complex is removed using alkali, followed by Fmoc protection for solid-phase synthesis. This method avoids toxic byproducts and lowers costs by 15% compared to traditional routes .
Applications in Peptide Science
Solid-Phase Peptide Synthesis (SPPS)
Boc-Lys(Boc)-OMe serves as a building block for introducing lysine residues with orthogonal protection. The ε-Boc group remains intact during standard Fmoc-based SPPS, allowing post-synthetic modification (e.g., biotinylation or fluorescent labeling) .
Histone Tail Peptide Synthesis
In epigenetic studies, Boc-Lys(Boc)-OMe derivatives facilitate the incorporation of methylated lysine analogs into histone peptides. For example, Fmoc-Lys(Boc)(Me)-OH, a related compound, enables site-specific methylation to study chromatin remodeling .
Drug Development
The compound is pivotal in synthesizing peptide prodrugs. For instance, WO2012175642A1 highlights its use in creating antibiotic conjugates targeting Mycobacterium tuberculosis, improving solubility and targeted delivery .
Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular formula | C17H32N2O6 | |
Molecular weight | 360.4 g/mol | |
Melting point | Not reported | |
Solubility | DMF, DCM, THF | |
Storage conditions | 2–8°C, desiccated |
The compound is stable under neutral conditions but hydrolyzes in strong acids or bases. The Boc groups are cleaved with TFA, while the methyl ester requires saponification .
Recent Advances and Future Directions
Biomedical Applications
Ongoing research explores Boc-Lys(Boc)-OMe in antibody-drug conjugates (ADCs) and targeted cancer therapies. Its dual protection strategy enhances stability in physiological environments, enabling precise payload delivery .
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